molecular formula C32H31ClN6O4 B10830820 Sacibertinib CAS No. 1351941-69-9

Sacibertinib

Cat. No.: B10830820
CAS No.: 1351941-69-9
M. Wt: 599.1 g/mol
InChI Key: ZGYIXVSQHOKQRZ-COIATFDQSA-N
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Chemical Reactions Analysis

Sacibertinib undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

Sacibertinib has several scientific research applications, particularly in the fields of:

Mechanism of Action

Sacibertinib exerts its effects by irreversibly inhibiting the activity of the epidermal growth factor receptor and HER2. These receptors are involved in the signaling pathways that regulate cell growth, survival, and proliferation. By blocking these receptors, this compound disrupts the signaling pathways, leading to the inhibition of cancer cell growth and induction of apoptosis .

Comparison with Similar Compounds

Sacibertinib is unique among tyrosine kinase inhibitors due to its irreversible binding to the epidermal growth factor receptor and HER2. Similar compounds include:

This compound’s uniqueness lies in its specific molecular structure and binding properties, which contribute to its distinct pharmacological profile and potential therapeutic benefits .

Properties

CAS No.

1351941-69-9

Molecular Formula

C32H31ClN6O4

Molecular Weight

599.1 g/mol

IUPAC Name

(E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-[(3S)-oxolan-3-yl]oxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide

InChI

InChI=1S/C32H31ClN6O4/c1-39(2)12-5-7-31(40)38-28-15-25-27(16-30(28)43-24-10-13-41-20-24)36-18-21(17-34)32(25)37-22-8-9-29(26(33)14-22)42-19-23-6-3-4-11-35-23/h3-9,11,14-16,18,24H,10,12-13,19-20H2,1-2H3,(H,36,37)(H,38,40)/b7-5+/t24-/m0/s1

InChI Key

ZGYIXVSQHOKQRZ-COIATFDQSA-N

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=C(C=N2)C#N)NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)O[C@H]5CCOC5

Canonical SMILES

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=C(C=N2)C#N)NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)OC5CCOC5

Origin of Product

United States

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